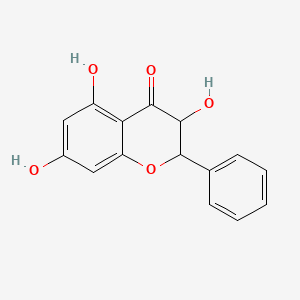
3,5,7-Trihydroxyflavanone; Dihydrogalangin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is characterized by its phenolic structure, which contributes to its diverse pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trihydroxyflavanone can be achieved through several methods. One common approach involves the use of 1,3,5-trimethoxybenzene as a starting material, followed by Friedel–Crafts acylation and selective demethylation . Another method uses m-trihydroxybenzene, which undergoes acetylation, Fries rearrangement, and methylation to protect phenolic hydroxyl groups . These methods are efficient and can be scaled up for industrial production.
Industrial Production Methods
Industrial production of 3,5,7-Trihydroxyflavanone typically involves the extraction of the compound from natural sources such as citrus fruits and other plants. The extraction process includes steps like solvent extraction, purification using chromatographic techniques, and crystallization . These methods ensure the high purity and yield of the compound for various applications.
化学反应分析
Types of Reactions
3,5,7-Trihydroxyflavanone undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the flavanone into its corresponding flavone.
Reduction: The compound can be reduced to form dihydroflavonols.
Substitution: Various substituents can be introduced at different positions on the flavanone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products
科学研究应用
3,5,7-Trihydroxyflavanone has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other flavonoids and polyphenolic compounds.
Industry: The compound is used in the food and cosmetic industries for its antioxidant properties.
作用机制
The mechanism of action of 3,5,7-Trihydroxyflavanone involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the suppression of oxidative stress by scavenging free radicals . Additionally, it inhibits the activity of enzymes like adenosine 3′,5′-cyclic monophosphate phosphodiesterase, contributing to its anti-inflammatory and anti-proliferative effects .
相似化合物的比较
3,5,7-Trihydroxyflavanone can be compared with other similar compounds such as:
Naringenin (4′,5,7-Trihydroxyflavanone): Both compounds share similar structures and exhibit antioxidant properties, but naringenin is more commonly found in citrus fruits.
Apigenin (5,7,4′-Trihydroxyflavone): Apigenin has a similar structure but differs in the position of hydroxyl groups, leading to distinct biological activities.
Pinobanksin (3,5,7-Trihydroxy-2-phenyl-chroman-4-one): This compound is closely related to 3,5,7-Trihydroxyflavanone and shares many pharmacological properties.
属性
IUPAC Name |
3,5,7-trihydroxy-2-phenyl-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-9-6-10(17)12-11(7-9)20-15(14(19)13(12)18)8-4-2-1-3-5-8/h1-7,14-17,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYJZKRQHBQNCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
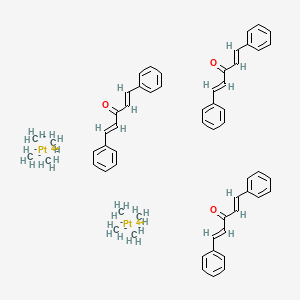
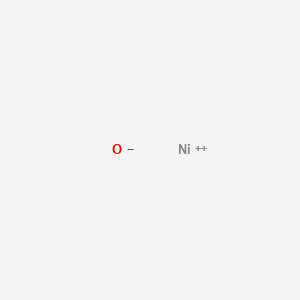
![4-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13394473.png)
![Disodium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;tetrahydrate](/img/structure/B13394478.png)
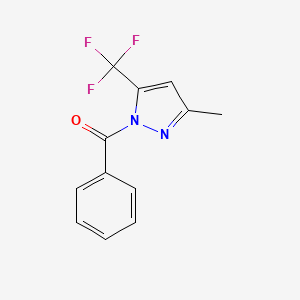
![[4-Oxidanyl-3,5-bis(phenylcarbonyloxy)oxolan-2-yl]methyl benzoate](/img/structure/B13394493.png)
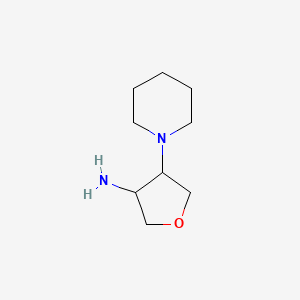
![2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(dimethylamino)propyl]amino]butanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13394506.png)
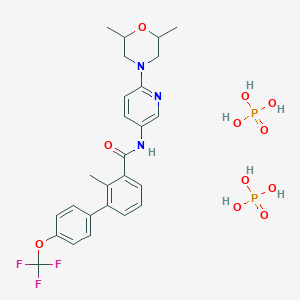
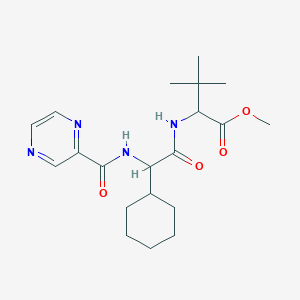

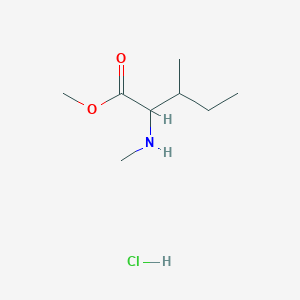
![1-(4-benzoylpiperazin-1-yl)-2-[4-fluoro-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-indol-3-yl]ethane-1,2-dione](/img/structure/B13394548.png)
![(6aR,11aR,11bS)-11b-hydroxy-9-methoxy-2,6,6a,11a-tetrahydro-1H-[1]benzofuro[3,2-c]chromen-3-one](/img/structure/B13394549.png)
